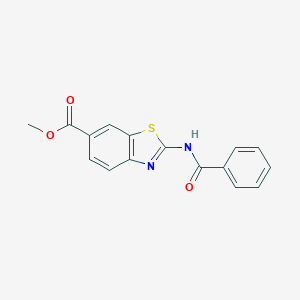

Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzothiazole compounds involves the treatment of parent benzothiazole molecules with various aromatic aldehydes to get the corresponding Schiff bases followed by esterification of the carboxyl group using various alcohols . The structures of synthesized compounds are usually confirmed by various spectroscopic methods such as IR, NMR, and mass spectroscopy .Wissenschaftliche Forschungsanwendungen

Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate: A Comprehensive Analysis of Scientific Research Applications

Pharmaceutical Research: Benzothiazole derivatives are widely studied for their potential therapeutic properties. Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate could be investigated for its pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, by synthesizing various analogs and testing their bioactivity .

Material Science: The compound’s unique structure may contribute to the development of novel materials with specific properties such as enhanced durability or thermal stability. Research could explore its incorporation into polymers or coatings to improve material performance.

Organic Synthesis: As a building block in organic synthesis, this compound could be utilized in the formation of complex molecules through reactions like cycloadditions or condensations, which are fundamental in creating new organic compounds with desired functionalities .

Wirkmechanismus

Target of Action

Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate is a complex compound with potential pharmacological activity. Similar benzothiazole derivatives have been shown to interact with cyclo-oxygenase (cox) enzymes, particularly cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

It’s known that benzothiazole derivatives can inhibit the cox-2 pathway, reducing the production of prostaglandins and thereby alleviating inflammation and pain .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins . By inhibiting COX-2, the compound may reduce the production of prostaglandins, leading to decreased inflammation and pain .

Result of Action

The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential role in inhibiting the COX-2 enzyme and reducing prostaglandin production . .

Eigenschaften

IUPAC Name |

methyl 2-benzamido-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c1-21-15(20)11-7-8-12-13(9-11)22-16(17-12)18-14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAWXDRJIDNWRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B350172.png)

![N-[4-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B350175.png)

![2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B350178.png)

![1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B350186.png)

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(toluene-4-sulfonyl)-piperazine](/img/structure/B350212.png)

![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B350223.png)

![2-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B350232.png)